5-Amino-2-fluorobenzohydrazide chemical structure and properties
5-Amino-2-fluorobenzohydrazide chemical structure and properties
Topic: 5-Amino-2-fluorobenzohydrazide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Amino-2-fluorobenzohydrazide is a specialized bifunctional intermediate used primarily in the synthesis of bioactive heterocycles. Characterized by a "privileged scaffold" motif—combining a fluorine atom (for metabolic stability and lipophilicity modulation) with a reactive hydrazide and an aniline amine—it serves as a critical building block for kinase inhibitors , PARP inhibitors , and antimicrobial Schiff bases .
This guide outlines the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, emphasizing its utility in divergent synthesis strategies.
Chemical Identity & Properties
Structural Analysis
The molecule features a benzene core substituted at the 1, 2, and 5 positions. The 2-fluoro group provides electronic modulation (inductive withdrawal) and blocks metabolic oxidation at that position. The 5-amino group acts as a secondary handle for derivatization (e.g., amide coupling or sulfonylation), while the 1-hydrazide moiety is the primary reactive center for cyclization.
SMILES: Nc1cc(C(=O)NN)c(F)cc1 InChI Key: (Derivative of parent acid CAS 56741-33-4)[1]
Physicochemical Data (Calculated & Experimental)
| Property | Value / Description | Source/Note |
| Molecular Formula | C₇H₈FN₃O | |
| Molecular Weight | 169.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for amino-hydrazides |
| Melting Point | 145–148 °C (Decomposes) | Estimated based on analogs |
| Solubility | DMSO, Methanol, DMF | Poor in water/hexane |
| pKa (Hydrazide) | ~3.0 (NH proton) | Acidic due to carbonyl |
| pKa (Aniline) | ~3.5–4.0 | Reduced basicity due to F-group |
Validated Synthesis Protocol
Retrosynthetic Logic
Direct hydrazinolysis of the carboxylic acid is inefficient. The standard, high-yield protocol involves a two-step sequence:
-
Fischer Esterification: Conversion of 5-amino-2-fluorobenzoic acid to its methyl ester.
-
Nucleophilic Acyl Substitution: Reaction with hydrazine hydrate to yield the hydrazide.
Step-by-Step Methodology
Step 1: Synthesis of Methyl 5-amino-2-fluorobenzoate
-
Reagents: 5-Amino-2-fluorobenzoic acid (CAS 56741-33-4), Methanol (MeOH), Thionyl Chloride (
) or Sulfuric Acid ( ). -
Protocol:
-
Dissolve 10.0 g (64.5 mmol) of acid in 100 mL anhydrous MeOH.
-
Cool to 0°C. Dropwise add 1.2 eq of
(or cat. ). -
Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate in vacuo. Neutralize with sat.
. Extract with EtOAc. -
Yield: ~90–95% (Methyl ester, CAS 56741-34-5).
-
Step 2: Hydrazinolysis to 5-Amino-2-fluorobenzohydrazide
-
Reagents: Methyl 5-amino-2-fluorobenzoate, Hydrazine Hydrate (80% or 64% aq.), Ethanol (EtOH).
-
Protocol:
-
Suspend 5.0 g (29.6 mmol) of the methyl ester in 50 mL absolute EtOH.
-
Add Hydrazine Hydrate (5.0 eq, excess required to prevent dimer formation) dropwise at room temperature.
-
Heat to reflux (80°C) for 4–6 hours. The solution will clarify then precipitate the product.
-
Cool to 0°C. Filter the precipitate.
-
Wash with cold EtOH (2x) and diethyl ether (1x) to remove excess hydrazine.
-
Purification: Recrystallization from EtOH/Water if necessary.
-
Expected Yield: 75–85%.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway from the commercial acid precursor to the target hydrazide.
Applications in Drug Discovery[4][5][6][7][8]
Divergent Synthesis Strategies
The hydrazide group is a versatile "warhead" for creating heterocyclic rings. The presence of the 5-amino group allows for orthogonal functionalization (e.g., reacting the amine before or after hydrazide cyclization).
-
Schiff Base (Hydrazone) Formation:
-
Reaction: Condensation with aromatic aldehydes/ketones.
-
Utility: High-throughput screening for antimicrobial/antiviral activity. The
linker binds metal ions and interacts with bacterial DNA gyrase. -
Reference: Hydrazide derivatives of fluorobenzoic acids have shown significant activity against Gram-positive bacteria [1].
-
-
Cyclization to 1,3,4-Oxadiazoles:
-
Reaction: Treatment with
or carboxylic acids. -
Utility: Bioisosteres for esters/amides in kinase inhibitors.
-
-
Cyclization to 1,2,4-Triazoles:
-
Reaction: Reaction with
/KOH followed by hydrazine, or with nitriles. -
Utility: Common scaffold in antifungal agents (e.g., Fluconazole analogs).
-
Mechanistic Pathway: Heterocycle Formation
Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4]
-
Specific Hazard: Hydrazides can be potential mutagens; handle with care.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All heating/reflux steps (especially involving Hydrazine Hydrate) must be performed in a certified chemical fume hood.
-
Waste: Dispose of aqueous hydrazine waste in segregated containers treated with bleach (hypochlorite) to neutralize hydrazine before disposal, per local EHS regulations.
References
-
Diurno, M. V., et al. (1982). "Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity." Il Farmaco, 37(5), 335-342.
-
Sigma-Aldrich. (2025). "Methyl 5-amino-2-fluorobenzoate Product Sheet."
-
Chem-Impex. (2025). "2-Fluorobenzohydrazide Properties and Applications."
-
National Institutes of Health (NIH). "Applications of fluorine-containing amino acids for drug design." European Journal of Medicinal Chemistry.
